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Compound of Interest

Compound Name: C-Laurdan

Cat. No.: B15557341

Audience: Researchers, scientists, and drug development professionals.

Introduction

C-Laurdan is a fluorescent probe meticulously designed for the investigation of cell membrane
properties. As a derivative of Laurdan, it exhibits sensitivity to the polarity of its surrounding
environment, making it an invaluable tool for visualizing and quantifying the lipid order of
cellular membranes.[1] When incorporated into a lipid bilayer, C-Laurdan's fluorescence
emission spectrum shifts in response to the degree of water penetration into the membrane,
which is directly related to the packing of lipid acyl chains. In more ordered, tightly packed
membrane domains (liquid-ordered phase, Lo), the emission maximum is blue-shifted.
Conversely, in less ordered, more fluid membrane regions (liquid-disordered phase, Ld), the
emission is red-shifted. This spectral shift allows for the ratiometric imaging and calculation of
the Generalized Polarization (GP) index, a quantitative measure of membrane order.[1][2][3]

HEK293T cells are a commonly used cell line in biomedical research and drug development.
Understanding the membrane characteristics of these cells is crucial for studies involving
membrane protein function, signal transduction, and drug-membrane interactions. This
document provides a detailed protocol for staining HEK293T cells with C-Laurdan and for the
subsequent analysis of membrane order using confocal microscopy.

Principle of C-Laurdan Staining and GP
Measurement
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C-Laurdan's utility in membrane studies stems from its photophysical properties. Upon
excitation, typically with a 405 nm laser, the probe emits fluorescence across a range of
wavelengths.[1][3] The precise emission spectrum is dependent on the local membrane
environment.

 In ordered membranes (e.g., lipid rafts): The lipid acyl chains are tightly packed, limiting
water penetration. This non-polar environment results in a fluorescence emission maximum
around 440 nm.

e In disordered membranes: The lipid acyl chains are more loosely packed, allowing for
greater water penetration. This polar environment causes a red-shift in the fluorescence
emission, with a maximum around 490 nm.

The GP value is calculated from the fluorescence intensities collected at these two emission
wavelengths, typically in the blue and green channels of a confocal microscope. The formula
for GP is:

GP = (IBlue - 1Green) / (IBlue + IGreen)

Where IBlue is the intensity in the blue channel (e.g., 415-455 nm) and IGreen is the intensity
in the green channel (e.g., 490-530 nm). GP values range from +1 (highly ordered) to -1 (highly
disordered). By calculating the GP value for each pixel in an image, a quantitative map of
membrane order can be generated.

Quantitative Data Summary

The following table summarizes key quantitative parameters for C-Laurdan staining, compiled
from various studies on mammalian cells.
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Parameter Value Cell Type Source(s)
Stock Solution
] 1.8mM-2mM General [4][5]
Concentration
Solvent for Stock
) DMSO or DMF General [41[6]
Solution
Storage of Stock -20°C, protected from
) ) General [41[6]
Solution light
Working
, 5uM - 10 uM NIH3T3, COS7 [71[8]
Concentration
Incubation Time 15 - 40 minutes COS7, NIH3T3 [51[7]

Incubation

37°C General Mammalian [51[71[8]
Temperature
Excitation Wavelength 405 nm (one-photon) HEK293T [11[3]
780 nm (two-photon) General [6]
Emission Wavelength

415 - 455 nm HEK293T [9]
(Blue)
Emission Wavelength

490 - 530 nm HEK293T [9]

(Green)

Experimental Protocols

This section provides a detailed methodology for staining HEK293T cells with C-Laurdan for
confocal microscopy analysis.

Materials
e HEK293T cells

e Complete culture medium (e.g., DMEM with 10% FBS)

o Phosphate-buffered saline (PBS), sterile
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C-Laurdan powder

Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous

Glass-bottom dishes or coverslips suitable for microscopy

Confocal microscope with a 405 nm laser and spectral detection capabilities

Stock Solution Preparation

Prepare a 2 mM stock solution of C-Laurdan by dissolving the appropriate amount of C-
Laurdan powder in anhydrous DMSO or DMF.

Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw
cycles.

Store the aliquots at -20°C, protected from light. A fresh aliquot should be used for each
experiment.

Cell Preparation and Staining

Seed HEK293T cells onto glass-bottom dishes or coverslips and culture until they reach the
desired confluency (typically 50-70%).

Prepare the C-Laurdan staining solution by diluting the 2 mM stock solution to a final
working concentration of 5-10 uM in serum-free culture medium or PBS.

Aspirate the culture medium from the cells and wash once with sterile PBS.
Add the C-Laurdan staining solution to the cells, ensuring the entire surface is covered.
Incubate the cells for 15-30 minutes at 37°C in a cell culture incubator, protected from light.

After incubation, aspirate the staining solution and wash the cells twice with pre-warmed
(37°C) complete culture medium or PBS to remove excess probe.

Add fresh, pre-warmed complete culture medium or imaging buffer to the cells. The cells are
now ready for imaging.
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Confocal Microscopy and Image Acquisition

Turn on the confocal microscope and allow the laser to warm up.

Place the dish or slide with the stained cells on the microscope stage.

Use a 405 nm laser for excitation.

Set up two simultaneous detection channels for emission collection:

o Channel 1 (Blue): 415 - 455 nm

o Channel 2 (Green): 490 - 530 nm

Adjust the laser power and detector gain to obtain a good signal-to-noise ratio while
minimizing photobleaching. The laser power should be kept as low as possible.

Acquire images of the stained HEK293T cells. It is recommended to capture images of the
equatorial plane of the cells to clearly visualize the plasma membrane.

For live-cell imaging, maintain the cells at 37°C using a stage-top incubator.

Data Analysis: GP Calculation

The acquired images from the two channels can be used to generate a GP image.

Specialized software (e.g., ImageJ with appropriate plugins, or proprietary microscope
software) can be used to perform the pixel-by-pixel calculation of the GP value using the
formula mentioned previously.

The resulting GP image can be displayed using a pseudocolor lookup table to visually
represent the differences in membrane order across the cell.

Visualizations
C-Laurdan Mechanism of Action
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Caption: Mechanism of C-Laurdan sensing membrane order.

Experimental Workflow for C-Laurdan Staining
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1. Culture HEK293T cells
on glass-bottom dish

:

2. Prepare C-Laurdan
working solution (5-10 uM)

:

3. Wash cells with PBS

'

4. Incubate cells with
C-Laurdan solution
(15-30 min, 37°C)

:

5. Wash cells twice with
pre-warmed medium

:

6. Image with confocal microscope
(Ex: 405 nm, Em: 415-455 nm & 490-530 nm)

:

7. Calculate Generalized
Polarization (GP) image

Click to download full resolution via product page

Caption: Experimental workflow for C-Laurdan staining of HEK293T cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b15557341?utm_src=pdf-custom-synthesis
https://experiments.springernature.com/articles/10.1007/978-1-0716-2966-6_30
https://experiments.springernature.com/articles/10.1007/978-1-0716-2966-6_30
https://pmc.ncbi.nlm.nih.gov/articles/PMC3276485/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3276485/
https://pubmed.ncbi.nlm.nih.gov/36653657/
https://pubmed.ncbi.nlm.nih.gov/36653657/
https://www.medchemexpress.com/laurdan.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3602759/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3602759/
https://www.rndsystems.com/products/c-laurdan_7273
https://pmc.ncbi.nlm.nih.gov/articles/PMC4243762/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4243762/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6257870/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6257870/
https://www.researchgate.net/publication/6505573_A_Two-Photon_Fluorescent_Probe_for_Lipid_Raft_Imaging_C-Laurdan
https://www.benchchem.com/product/b15557341#c-laurdan-concentration-for-staining-hek293t-cells
https://www.benchchem.com/product/b15557341#c-laurdan-concentration-for-staining-hek293t-cells
https://www.benchchem.com/product/b15557341#c-laurdan-concentration-for-staining-hek293t-cells
https://www.benchchem.com/product/b15557341#c-laurdan-concentration-for-staining-hek293t-cells
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15557341?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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